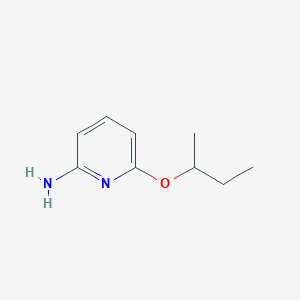![molecular formula C11H7FN2O B1449290 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile CAS No. 312307-38-3](/img/structure/B1449290.png)
2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
Overview
Description
2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile is a useful research compound. Its molecular formula is C11H7FN2O and its molecular weight is 202.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile is the gastric acid secretion process . This compound is an impurity of Vonoprazan, a potassium-competitive acid blocker (P-CAB) that suppresses gastric acid secretion .
Mode of Action
This compound interacts with its targets by competitively inhibiting the action of potassium ions. This results in the suppression of gastric acid secretion
Biochemical Pathways
The compound affects the biochemical pathway responsible for gastric acid secretion. By inhibiting the action of potassium ions, it disrupts the normal functioning of this pathway, leading to a decrease in gastric acid production
Result of Action
The molecular and cellular effects of this compound’s action result in the suppression of gastric acid secretion . This can lead to a decrease in the acidity of the stomach, which may be beneficial in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.
Biochemical Analysis
Biochemical Properties
2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound is known to interact with potassium-competitive acid blockers, specifically Vonoprazan, which suppresses gastric acid secretion . The nature of these interactions involves the inhibition of the enzyme H+/K+ ATPase, which is responsible for the secretion of gastric acid in the stomach . By inhibiting this enzyme, this compound helps in reducing gastric acid production, making it useful in the treatment of acid-related disorders.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, it affects the signaling pathways involved in gastric acid secretion by inhibiting the H+/K+ ATPase enzyme . This inhibition leads to a decrease in gastric acid production, which can have downstream effects on gene expression and cellular metabolism related to acid secretion and regulation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically the H+/K+ ATPase enzyme . By binding to this enzyme, the compound inhibits its activity, leading to a reduction in gastric acid secretion . This inhibition is achieved through competitive binding at the potassium-binding site of the enzyme, preventing the enzyme from functioning properly . Additionally, this compound may also influence gene expression related to acid secretion and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and can degrade over time if not stored properly . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of gastric acid secretion and potential changes in cellular metabolism related to acid regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits gastric acid secretion without causing significant adverse effects . At higher dosages, toxic effects such as gastrointestinal irritation and potential damage to the gastric mucosa have been observed . These threshold effects highlight the importance of dosage regulation in the use of this compound for therapeutic purposes.
Metabolic Pathways
This compound is involved in metabolic pathways related to gastric acid secretion. The compound interacts with enzymes such as H+/K+ ATPase, which plays a crucial role in the regulation of gastric acid production . By inhibiting this enzyme, the compound affects the metabolic flux and levels of metabolites involved in acid secretion and regulation . This interaction is essential for understanding the compound’s role in biochemical processes related to acid-related disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound is transported across cell membranes and distributed within tissues where it exerts its inhibitory effects on the H+/K+ ATPase enzyme . This distribution is critical for its effectiveness in reducing gastric acid secretion and treating acid-related disorders.
Subcellular Localization
The subcellular localization of this compound is primarily within the gastric parietal cells where the H+/K+ ATPase enzyme is located . The compound’s activity and function are influenced by its localization to these specific compartments, allowing it to effectively inhibit the enzyme and reduce gastric acid secretion . Targeting signals and post-translational modifications may also play a role in directing the compound to these specific subcellular compartments .
Properties
IUPAC Name |
2-[2-(2-fluorophenyl)-2-oxoethyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11(15)5-8(6-13)7-14/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUFLZSMHQHSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C#N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233839 | |
| Record name | 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312307-38-3 | |
| Record name | 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312307-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312307383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


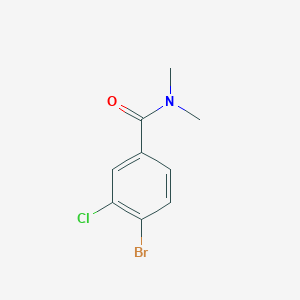


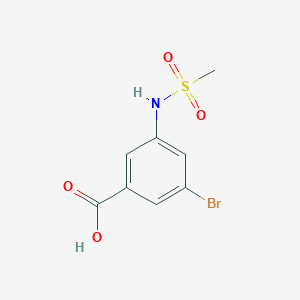
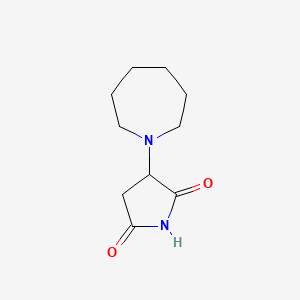

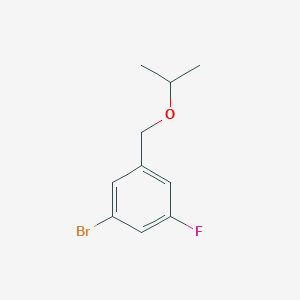
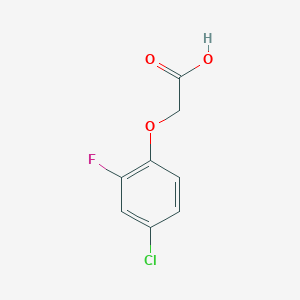
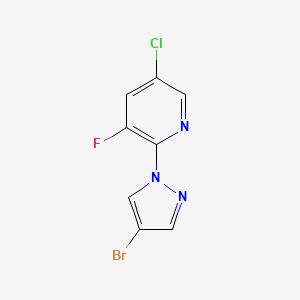
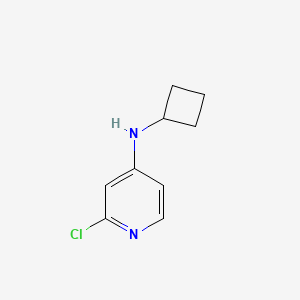


![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)
